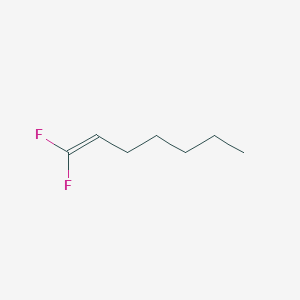

1,1-Difluorohept-1-ene

説明

1,1-Difluorohept-1-ene (C₇H₁₂F₂) is a fluorinated alkene characterized by a seven-carbon chain with two fluorine atoms substituted at the terminal carbon of the double bond (C1). This structure imparts unique electronic and steric properties, influencing its reactivity, polarity, and physical characteristics. For instance, shorter-chain analogs like 1,1-difluoroethylene (C₂H₂F₂) exhibit high reactivity due to electron-withdrawing fluorine atoms, which polarize the double bond and enhance susceptibility to electrophilic addition . The extended carbon chain in 1,1-Difluorohept-1-ene likely increases its hydrophobicity and boiling point compared to smaller analogs, aligning with trends in hydrocarbon chemistry.

特性

分子式 |

C7H12F2 |

|---|---|

分子量 |

134.17 g/mol |

IUPAC名 |

1,1-difluorohept-1-ene |

InChI |

InChI=1S/C7H12F2/c1-2-3-4-5-6-7(8)9/h6H,2-5H2,1H3 |

InChIキー |

CHOOIXAAVMMENN-UHFFFAOYSA-N |

正規SMILES |

CCCCCC=C(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1,1-Difluorohept-1-ene can be synthesized through the fluorination of hept-1-ene. One common method involves the use of hydrogen fluoride (HF) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective addition of fluorine atoms to the desired position on the heptene chain.

Industrial Production Methods: Industrial production of 1,1-Difluorohept-1-ene often involves large-scale fluorination processes. These processes utilize specialized reactors and catalysts to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 1,1-Difluorohept-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert 1,1-Difluorohept-1-ene to its corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

Oxidation: Fluorinated alcohols or ketones.

Reduction: Heptane.

Substitution: Compounds with various functional groups replacing the fluorine atoms.

科学的研究の応用

1,1-Difluorohept-1-ene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 1,1-Difluorohept-1-ene involves its interaction with specific molecular targets. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to various physiological effects.

類似化合物との比較

Comparison with Similar Compounds

1,1-Difluoroethylene (Vinylidene Fluoride, C₂H₂F₂)

- Structure and Properties : A gaseous compound with a molecular weight of 64.03 g/mol, 1,1-difluoroethylene (VDF) is highly reactive due to its electron-deficient double bond. It polymerizes readily to form polyvinylidene fluoride (PVDF), a material valued for its piezoelectric properties .

- Comparison : Unlike VDF, 1,1-Difluorohept-1-ene’s longer chain reduces volatility (predicted boiling point: ~120–140°C) and may hinder polymerization due to steric effects. However, both compounds share reactivity with oxidizing agents and metals, necessitating cautious storage .

1,1-Difluoroethane (C₂H₄F₂)

- Reactivity : This compound reacts violently with oxidizers (e.g., chlorine, bromine) and forms explosive complexes with alkali metals like sodium .

- Comparison : While 1,1-Difluorohept-1-ene’s double bond introduces distinct reactivity (e.g., addition reactions), its handling precautions likely mirror those of 1,1-difluoroethane, emphasizing avoidance of oxidizers and moisture-sensitive metals.

1,1,1-Trifluorohept-2-ene (C₇H₁₁F₃)

- Structure : The trifluoromethyl group at C2 (CF₃-CH=CH-) enhances electronegativity compared to 1,1-Difluorohept-1-ene’s terminal difluoro substitution .

- For example, nucleophilic attacks on the double bond may be less favorable in the trifluoro compound due to stronger electron withdrawal.

2-(1,1-Difluoroethyl)naphthalene (C₁₂H₁₀F₂)

- Applications : This aromatic derivative demonstrates the versatility of difluoroethyl groups in synthesizing fluorinated intermediates for pharmaceuticals or agrochemicals .

- Comparison : The naphthalene backbone introduces π-π stacking interactions absent in 1,1-Difluorohept-1-ene, which may influence crystallinity and thermal stability.

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。